1,2-Diethynylbenzene
Overview
Description
1,2-Diethynylbenzene (1,2-DEB) is an organic compound belonging to the class of compounds known as aromatic hydrocarbons. It is a colorless, crystalline solid that is insoluble in water. It is an important precursor for the synthesis of various aromatic compounds, such as polyesters, polyurethanes, and other polymers. It is also used in the production of rubber, plastics, and other materials. The structure of 1,2-DEB consists of two double-bonded ethynyl groups attached to a benzene ring. It is an important intermediate in the synthesis of many other aromatic compounds and is used in a variety of industrial processes.
Scientific Research Applications
On-surface Polymerization and Surface Chemistry
1,2-Diethynylbenzene has been employed in on-surface polymerization studies. For instance, Eichhorn, Heckl, and Lackinger (2013) explored the polymerization of 1,4-diethynylbenzene on Cu(111) surfaces using scanning tunneling microscopy under ultra-high vacuum conditions, leading to the formation of disordered covalent networks. This work provides insights into the fundamental interactions and structural motifs in surface-bound polymer networks, opening up potential applications in nanoscale material design and surface chemistry (Eichhorn, Heckl, & Lackinger, 2013).
Material Synthesis and Characterization
1,2-Diethynylbenzene has been utilized as a precursor for synthesizing novel materials. Zhang et al. (2017) reported the use of m-Diethynylbenzene (m-DEB) as a new precursor in the synthesis of ordered mesoporous carbons (OMCs) through the wet infiltration method. The resultant OMCs displayed narrow pore size distributions and high thermal stability, indicating the potential of 1,2-Diethynylbenzene derivatives in material synthesis and characterization (Zhang et al., 2017).
Spectroscopy and Molecular Physics
In the field of spectroscopy and molecular physics, Thulstrup, Jones, Hoffmann, and Spanget-Larsen (2020) investigated 1,4-diethynylbenzene using UV linear dichroism polarization spectroscopy. Their research provided experimental symmetry assignments for molecular states and elucidated the transition moment directions of polarized components, contributing to the understanding of molecular structures and behaviors at a fundamental level (Thulstrup et al., 2020).
Fuel Dispersant and Propellant Studies
1,2-Diethynylbenzene has been examined for its applicability as a fuel dispersant in aerospace applications. Yanovskii et al. (2019) studied the use of 1,4-diethynylbenzene as a dispersant of solid fuels in rocket ramjet engines. They found that fuels containing 1,4-diethynylbenzene were more efficient compared to those with high-enthalpy dispersants, demonstrating the potential of 1,2-Diethynylbenzene derivatives in enhancing the performance of rocket propellants (Yanovskii et al., 2019).
properties
IUPAC Name |
1,2-diethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYDUPRWILCUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176204 | |
Record name | 1,2-Diethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diethynylbenzene | |
CAS RN |
26776-82-9, 21792-52-9 | |
Record name | Benzene, o-diethynyl-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26776-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diethynylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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